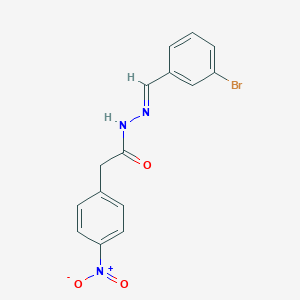![molecular formula C20H25N3O3 B3863077 3,5-Dimethyl-N'-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B3863077.png)
3,5-Dimethyl-N'-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide
Vue d'ensemble
Description
3,5-Dimethyl-N’-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N’-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-N’-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-Dimethyl-N’-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial and antifungal agent due to its Schiff base structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-N’-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets such as enzymes. The Schiff base structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
3,5-Dimethyl-N’-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide is unique due to the presence of both the adamantane and nitrophenyl groups. The adamantane moiety provides rigidity and stability, while the nitrophenyl group offers potential for various chemical modifications and biological activities.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)17(24)22-21-10-14-3-5-16(6-4-14)23(25)26/h3-6,10,15H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMULBCAKZHFT-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862995.png)
![1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea](/img/structure/B3863001.png)

![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863019.png)
![[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate](/img/structure/B3863029.png)
![4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3863033.png)
![2-(2-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B3863039.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3863045.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine](/img/structure/B3863070.png)

![[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate](/img/structure/B3863086.png)
